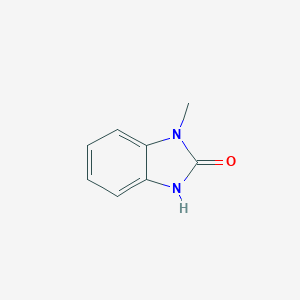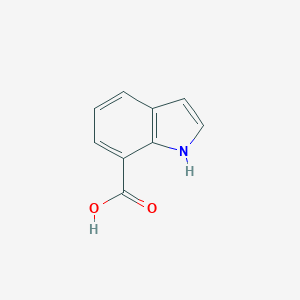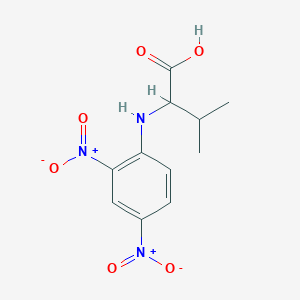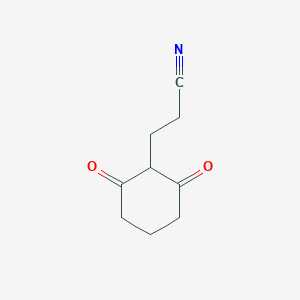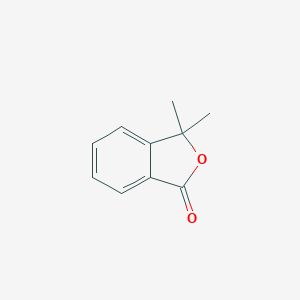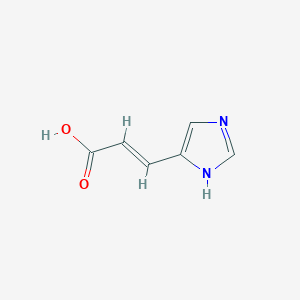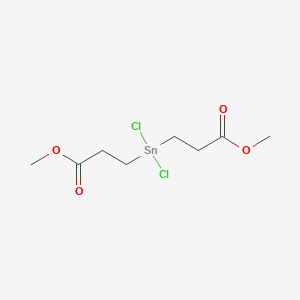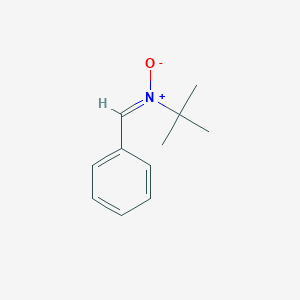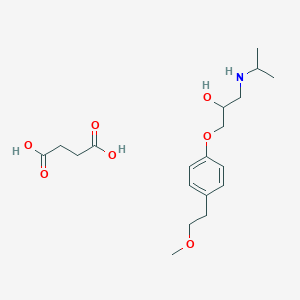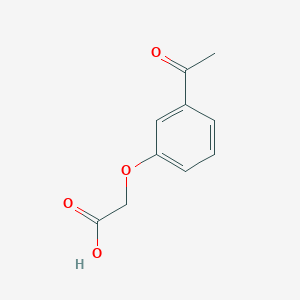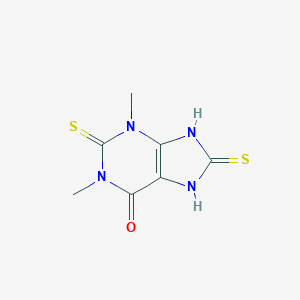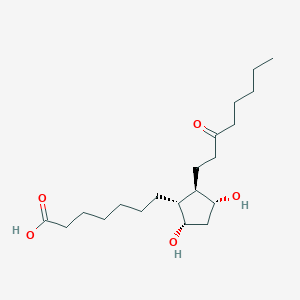
9S,11R-dihydroxy-15-oxo-prostanoic acid
Übersicht
Beschreibung
9S,11R-dihydroxy-15-oxo-prostanoic acid, also known as 13,14-dihydro-15-keto-PGF1alpha, is a prostaglandin Falpha obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F1alpha . It is functionally related to prostaglandin F1alpha .
Molecular Structure Analysis
The molecular formula of 9S,11R-dihydroxy-15-oxo-prostanoic acid is C20H36O5 . The molecular weight is 356.5 g/mol . The IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid .Wissenschaftliche Forschungsanwendungen
Radioimmunoassay Development
9S,11R-dihydroxy-15-oxo-prostanoic acid has been a key focus in developing radioimmunoassay techniques for the measurement of prostaglandin metabolites. Stylos et al. (1973) developed antibodies specifically targeting this metabolite, allowing for the precise measurement of its levels in human samples (Stylos et al., 1973).
Thromboxane Synthetase Inhibition
Research by Kam and Portoghese (1979) revealed that 9S,11R-dihydroxy-15-oxo-prostanoic acid analogs act as potent thromboxane synthetase inhibitors. This finding is significant for understanding and potentially modulating thromboxane-related physiological processes (Kam & Portoghese, 1979).
Metabolism Insights
Hamberg and Samuelsson (1971) investigated the metabolic pathways of prostaglandin E2 and identified 9S,11R-dihydroxy-15-oxo-prostanoic acid as a metabolite, providing valuable insights into prostaglandin metabolism and potential biological roles of its derivatives (Hamberg & Samuelsson, 1971).
Prostanoid Quantification in Biological Fluids
Cornette et al. (1975) developed systems for quantifying urinary metabolites of prostaglandin F2alpha, including derivatives of 9S,11R-dihydroxy-15-oxo-prostanoic acid. This advancement aids in the analysis of prostanoids in biological fluids (Cornette et al., 1975).
Mass Spectrometry in Metabolite Determination
Schweer, Meese, and Seyberth (1990) utilized gas chromatography and mass spectrometry to determine the presence of 9S,11R-dihydroxy-15-oxo-prostanoic acid in urine, showcasing the compound's role in advanced analytical chemistry techniques (Schweer et al., 1990).
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKMMQYALWZHV-AKHDSKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9S,11R-dihydroxy-15-oxo-prostanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




